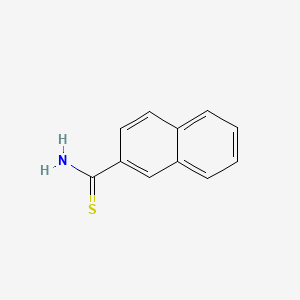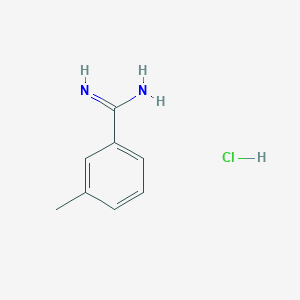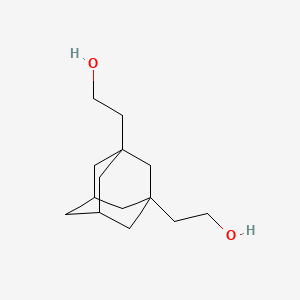
Ethyl 2-chloroisonicotinate
概述
描述
Ethyl 2-chloroisonicotinate is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of isonicotinic acid, where the hydrogen atom at the second position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with ethanol. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
作用机制
Target of Action
Ethyl 2-chloroisonicotinate is an organic compound that is widely used as a chemical intermediate in the synthesis of drugs and pesticides It is known to be used in the synthesis of various bioactive compounds, such as antimicrobial agents, insecticides, and antitumor drugs .
Mode of Action
As a chemical intermediate, this compound likely interacts with its targets through chemical reactions that lead to the formation of the desired bioactive compounds .
Biochemical Pathways
Given its use in the synthesis of bioactive compounds, it can be inferred that this compound may indirectly influence various biochemical pathways through the action of these compounds .
Pharmacokinetics
As a chemical intermediate, the adme properties of this compound would be less relevant than those of the final bioactive compounds it is used to synthesize .
Result of Action
As a chemical intermediate, the effects of this compound would be manifested through the action of the final bioactive compounds it is used to synthesize .
Action Environment
It is known that this compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition and high temperatures . This suggests that environmental factors such as temperature and humidity may affect the stability of this compound.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-chloroisonicotinate can be synthesized through several methods. One common method involves the chlorination of isonicotinic acid followed by esterification. The process typically involves the following steps:
Chlorination: Isonicotinic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the second position of the pyridine ring, forming 2-chloroisonicotinic acid.
Esterification: The resulting 2-chloroisonicotinic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
化学反应分析
Types of Reactions: Ethyl 2-chloroisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloroisonicotinic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines are commonly used under mild to moderate conditions.
Hydrolysis: Acidic hydrolysis typically involves hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives of this compound.
Hydrolysis: 2-chloroisonicotinic acid.
Reduction: 2-chloroisonicotinyl alcohol.
科学研究应用
Ethyl 2-chloroisonicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs targeting specific biological pathways. Its derivatives have shown potential in treating various diseases.
Biological Research: this compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules
相似化合物的比较
Ethyl 2-chloroisonicotinate can be compared with other similar compounds such as:
Ethyl 2-chloronicotinate: Similar structure but with the chlorine atom at a different position on the pyridine ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-chloroisonicotinic acid: The non-esterified form of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern and ester group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .
属性
IUPAC Name |
ethyl 2-chloropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRLNCOFYMWKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376595 | |
| Record name | ethyl 2-chloroisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54453-93-9 | |
| Record name | ethyl 2-chloroisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1586798.png)
